Methyl 2-(2-aminobenzylthio)acetate
Description
Methyl 2-(2-aminobenzylthio)acetate is a sulfur-containing ester derivative characterized by a methyl acetate backbone linked to a 2-aminobenzylthio group. Its structure combines a thioether (C–S–C) bridge, an aromatic benzyl ring with an amine substituent at the ortho position, and a methyl ester moiety. The amino group enhances nucleophilicity and hydrogen-bonding capacity, distinguishing it from analogs with electron-withdrawing substituents .
Properties
Molecular Formula |
C10H13NO2S |
|---|---|
Molecular Weight |
211.28 g/mol |
IUPAC Name |
methyl 2-[(2-aminophenyl)methylsulfanyl]acetate |
InChI |
InChI=1S/C10H13NO2S/c1-13-10(12)7-14-6-8-4-2-3-5-9(8)11/h2-5H,6-7,11H2,1H3 |
InChI Key |
SNUNDARWDNTCNX-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CSCC1=CC=CC=C1N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound’s reactivity and properties are influenced by its substituents. Key analogues include:
Key Observations :
- Amino vs. Nitro Groups: The amino group in this compound promotes hydrogen bonding (e.g., N–H⋯O/N interactions) and nucleophilic reactivity, whereas the nitro group in its nitro analogue enhances thermal stability but reduces solubility in polar solvents .
- Thioether vs. Oxygen Ethers : Thioethers exhibit weaker hydrogen-bonding capacity compared to oxygen ethers but offer greater resistance to oxidation.
Physicochemical Properties
- Hydrogen Bonding: The amino group enables intramolecular interactions (e.g., N–H⋯O), as seen in for a hydroxyl-tetrazole derivative. This contrasts with Methyl 2-(methylthio)acetate, which lacks H-bond donors .
- Solubility: this compound is expected to exhibit higher solubility in polar solvents (e.g., DMSO, methanol) than its nitro counterpart due to the amino group’s polarity.
- Thermal Stability: Nitro-substituted derivatives (e.g., Methyl 2-(2-nitrobenzylthio)acetate) likely have higher melting points and thermal stability compared to amino-substituted analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
